
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms This compound is characterized by the presence of a hydroxy group at the second position and an ethanone group at the first position of the imidazole ring
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. Reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound .
Analyse Des Réactions Chimiques
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
Applications De Recherche Scientifique
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be compared with other imidazole derivatives, such as:
1-(1H-Imidazol-2-yl)ethanone: Similar in structure but lacks the hydroxy group, which may result in different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group, leading to different reactivity and applications.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Contains a nitro group, which imparts distinct biological activities, such as antimicrobial properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse range of applications and reactivity
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
4-acetyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9) |
Clé InChI |
BTLSLNRVQLVJCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)












